molecular formula C23H23FN2O3S B2800643 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111147-07-9

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2800643
CAS No.: 1111147-07-9
M. Wt: 426.51
InChI Key: VJKHFFMREKXSKQ-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a 3,5-dimethylbenzenesulfonyl group at position 4, a fluorine atom at position 6, and a piperidine-1-carbonyl moiety at position 2. Its sulfonyl and piperidine substituents contribute to lipophilicity and conformational flexibility, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-15-10-16(2)12-18(11-15)30(28,29)22-19-13-17(24)6-7-21(19)25-14-20(22)23(27)26-8-4-3-5-9-26/h6-7,10-14H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKHFFMREKXSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and attachment of the piperidinylcarbonyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of efficient catalysts to optimize yield and reduce production costs. The use of microwave irradiation and other advanced techniques can also enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, sulfides, and substituted quinoline derivatives, which can have varied biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound diverges from classical quinolines, such as the 1,4-dihydro-3-quinolinecarboxylic acids (e.g., compounds 5a–m in ), by replacing the carboxylic acid group at position 3 with a piperidine-1-carbonyl moiety. Additionally, the 3,5-dimethylbenzenesulfonyl group at position 4 introduces steric bulk and electron-withdrawing effects, which may alter receptor interactions compared to simpler aryl or aroyl substituents.

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound Analog (e.g., 5a–m in )
Molecular Weight ~490 g/mol (estimated) ~450–500 g/mol
Substituent at Position 3 Piperidine-1-carbonyl (non-ionizable) Carboxylic acid (ionizable at pH 7.4)
Substituent at Position 4 3,5-Dimethylbenzenesulfonyl (bulky, lipophilic) Varied: benzoyl or simpler benzenesulfonyl groups
Aqueous Solubility Low (predicted logP ~3.5) Moderate (logP ~2.5–3.0 due to carboxylic acid)
Therapeutic Target Hypothesized: Kinase or bacterial gyrase inhibition Known: Antibacterial (DNA gyrase inhibition)

Key Findings :

  • The 3,5-dimethylbenzenesulfonyl moiety may enhance metabolic stability compared to unsubstituted benzenesulfonyl groups, as methyl groups hinder oxidative degradation .
  • Fluorine at position 6 is conserved across analogs, supporting its role in enhancing target binding via electronegative effects.

Research Implications and Limitations

While the compound shares synthetic and structural motifs with analogs, its pharmacological profile remains speculative due to a lack of direct activity data. Comparative studies with ciprofloxacin derivatives (which share the 6-fluoroquinoline core) suggest that the absence of a carboxylic acid at position 3 could reduce antibacterial efficacy but expand utility in non-antibacterial applications (e.g., kinase inhibition). Further in vitro studies are required to validate these hypotheses.

Biological Activity

The compound 4-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H23FN2O3SC_{23}H_{23}FN_2O_3S, and it features a quinoline core substituted with a sulfonyl group and a fluorine atom. The presence of these functional groups contributes to its unique reactivity and biological properties.

Property Value
Molecular Weight420.50 g/mol
IUPAC Name[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
SolubilitySoluble in organic solvents

The biological activity of 4-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: It may bind to various receptors, affecting signal transduction pathways that regulate cellular proliferation and apoptosis.

The exact mechanism remains under investigation, but preliminary studies suggest it may induce apoptosis in cancer cells through oxidative stress pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested:
    • Human promyelocytic leukemia cells (HL-60)
    • Squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4)
  • Results Summary:
    • The compound displayed significant cytotoxicity against malignant cells with lower toxicity to non-malignant cells.
    • A selectivity index (SI) was calculated to assess the ratio of toxicity towards malignant versus non-malignant cells.
Cell Line IC50 (µM) Selectivity Index
HL-605.010
HSC-27.58
HSC-36.09
Non-malignant Cells>50-

These findings suggest that the compound has potential as an antineoplastic agent due to its selective toxicity towards cancerous cells.

Case Studies

Case Study 1: Anticancer Activity
A study focused on the anticancer properties of the compound showed that it induced apoptosis in HL-60 cells through caspase activation and mitochondrial membrane depolarization. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent cell cycle arrest at the G2 phase.

Case Study 2: Mechanistic Insights
Further research investigated the molecular pathways affected by this compound. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thus tipping the balance towards cell death in cancerous cells.

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